molecular formula C14H24N2O2 B4890086 N-1-adamantyl-N'-(2-methoxyethyl)urea

N-1-adamantyl-N'-(2-methoxyethyl)urea

Cat. No.: B4890086
M. Wt: 252.35 g/mol
InChI Key: CRBXSTMVHUJHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-Adamantyl-N'-(2-methoxyethyl)urea is a synthetic urea-based compound designed for biochemical research. Its structure, featuring a lipophilic adamantane group connected to a polar 2-methoxyethyl chain via a urea linkage, is characteristic of a class of molecules known to be potent inhibitors of the soluble epoxide hydrolase (sEH) enzyme . sEH is a key regulatory enzyme in mammalian physiology that metabolizes endogenous epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). These EpFAs are signaling molecules involved in regulating vascular tone, inflammation, and pain perception . By inhibiting sEH, researchers can elevate the levels of these beneficial EpFAs in vivo, making sEH inhibitors valuable pharmacological tools for studying cardiovascular function, neuroinflammation, and metabolic syndromes . The adamantyl moiety is a common pharmacophore in medicinal chemistry, prized for its ability to enhance metabolic stability and membrane permeability due to its lipophilic bulk . The 2-methoxyethyl substituent can influence the compound's solubility and overall pharmacokinetic profile. Researchers can utilize this compound in in vitro assays to study sEH inhibition kinetics or in in vivo models to investigate the therapeutic potential of sEH inhibition in various disease contexts. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-18-3-2-15-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBXSTMVHUJHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in N-1-adamantyl-N'-(2-methoxyethyl)urea can be achieved.

The ¹H NMR spectrum of this compound provides detailed information about the different proton environments within the molecule. The adamantyl group exhibits characteristic signals corresponding to its methine (CH) and methylene (B1212753) (CH₂) protons. The 2-methoxyethyl group shows distinct signals for its two methylene groups and the terminal methoxy (B1213986) group. Additionally, the protons on the urea (B33335) nitrogens (NH) will appear as separate signals.

The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons of the adamantyl cage are expected to appear in the upfield region, typically between 1.6 and 2.1 ppm. The protons of the methylene groups in the 2-methoxyethyl chain will be deshielded to a greater extent due to the proximity of the electronegative oxygen and nitrogen atoms, with expected chemical shifts around 3.3 to 3.5 ppm. The methoxy group protons will likely appear as a sharp singlet at approximately 3.3 ppm. The NH protons of the urea moiety are expected to be the most deshielded, appearing as broad signals further downfield, the exact position of which can be sensitive to solvent and concentration.

Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Adamantyl-CH~2.1broad singlet6H
Adamantyl-CH₂~1.7broad singlet6H
Adamantyl-CH₂~1.6broad singlet3H
NH -Adamantyl~5.5-6.0singlet1H
NH -CH₂~5.8-6.2triplet1H
O-CH~3.3singlet3H
N-CH~3.4quartet2H
O-CH~3.5triplet2H

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The most downfield signal is expected to be the carbonyl carbon of the urea group due to the strong deshielding effect of the double-bonded oxygen. The carbons of the adamantyl cage will appear at characteristic upfield positions. The carbons of the 2-methoxyethyl group will be found at intermediate chemical shifts.

Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (ppm)
C =O (Urea)~158
Adamantyl-C (quaternary)~50
Adamantyl-C H~42
Adamantyl-C H₂~36
Adamantyl-C H₂~30
O-C H₃~59
N-C H₂~40
O-C H₂~71

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. organicchemistrydata.orgresearchgate.net Actual experimental values may vary.

To definitively establish the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.eduyoutube.com For this compound, COSY would show correlations between the NH proton of the methoxyethyl side and the adjacent methylene protons, as well as between the two different methylene groups of the methoxyethyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com It would be used to unambiguously assign each carbon signal to its attached proton(s). For example, the signal for the methoxy protons would correlate with the signal for the methoxy carbon.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like ureas without causing significant fragmentation. mdpi.com In positive ion mode, this compound is expected to be detected as the protonated molecule, [M+H]⁺. The exact mass of this ion can be calculated and compared with the experimentally measured value to confirm the elemental composition.

Predicted ESI-MS Data for this compound

Ion Formula Calculated m/z
[M+H]⁺C₁₄H₂₇N₂O₂⁺255.2067

Note: The calculated m/z value is for the most abundant isotopes of each element.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and for identifying metabolites of a compound. mdpi.com

In the context of this compound, LC-MS could be used to assess the purity of a synthetic batch by separating the target compound from any starting materials, byproducts, or degradation products.

Furthermore, LC-MS/MS (tandem mass spectrometry) can be employed for metabolite identification studies. mdpi.comyoutube.com After incubation of the parent compound with liver microsomes, for example, LC-MS/MS can be used to detect and identify potential metabolites. Common metabolic transformations for a molecule like this compound could include hydroxylation of the adamantyl cage, O-demethylation of the methoxyethyl group, or further oxidation. By monitoring for specific mass shifts corresponding to these metabolic reactions, a comprehensive metabolic profile can be established.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of synthesized this compound and for its isolation from reaction mixtures. Due to the non-polar nature of the adamantyl group, reversed-phase HPLC (RP-HPLC) is the most common and effective mode of separation for this class of compounds. nih.govsigmaaldrich.com

In a typical RP-HPLC setup, the stationary phase consists of a non-polar material, such as octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles. google.com The mobile phase is a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. sielc.comsielc.com By running a gradient, where the proportion of the organic solvent is gradually increased, compounds are eluted from the column based on their relative polarity. Less polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus a longer retention time.

The purity of a sample of this compound can be determined by analyzing the resulting chromatogram. A single, sharp peak at a characteristic retention time would indicate a high degree of purity. The presence of additional peaks would signify impurities, which could include starting materials, by-products, or degradation products. The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative assessment of purity. For accurate quantification, a calibration curve would be generated using a reference standard of known concentration. google.com

Furthermore, HPLC can be scaled up for preparative separations to purify larger quantities of this compound. sielc.com In preparative HPLC, a larger column is used, and a larger volume of the crude product solution is injected. The fractions corresponding to the peak of the desired compound are collected, and the solvent is subsequently removed to yield the purified product.

A representative HPLC method for the analysis of an adamantyl urea derivative is detailed in the interactive table below.

Table 1: Representative HPLC Parameters for the Analysis of an Adamantyl Urea Derivative.
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid nih.gov
GradientLinear gradient from 3% to 100% B over a set time nih.gov
Flow Rate1.0 mL/min mtc-usa.com
DetectionUV at 210 nm mtc-usa.com
Column Temperature25 °C

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, this method would provide precise information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. nih.gov

For adamantyl urea derivatives, X-ray crystallography has revealed key structural features. The urea moiety is typically planar, or nearly so, allowing for delocalization of the pi-electrons. researchgate.net The bulky adamantyl group significantly influences the molecular packing in the crystal. Intermolecular hydrogen bonds are a common feature in the crystal structures of ureas, often forming between the N-H groups of one molecule and the carbonyl oxygen of a neighboring molecule. mdpi.com These interactions can lead to the formation of well-defined supramolecular structures, such as chains or sheets. mdpi.comresearchgate.net

In the case of this compound, the flexible methoxyethyl chain could adopt various conformations, and its orientation relative to the adamantyl group would be of particular interest. The ether oxygen in the methoxyethyl group could also participate in hydrogen bonding, further influencing the crystal packing. A detailed crystallographic study would elucidate the preferred conformation of the molecule in the solid state and provide insights into the non-covalent interactions that govern its crystal structure.

Below is an interactive table presenting hypothetical, yet representative, crystallographic data for a compound like this compound, based on data for similar structures. researchgate.net

Table 2: Representative Crystallographic Data for an Adamantyl Urea Derivative.
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.2558
b (Å)13.0186
c (Å)13.4684
β (°)90
Volume (ų)1622.9
Z4
Hydrogen BondingN-H···O

Biological Activities and Mechanistic Investigations of N 1 Adamantyl N 2 Methoxyethyl Urea and Analogs

In Vitro Evaluation of Biological Activities

Adamantane-containing compounds have demonstrated notable antimicrobial properties. mdpi.com Specifically, certain adamantyl urea (B33335) derivatives have been investigated for their potential as antimicrobial agents. For instance, a study on new urea derivatives identified an adamantyl urea compound, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, which exhibited outstanding and selective growth inhibition (94.5%) against Acinetobacter baumannii. nih.gov This suggests that the adamantyl urea scaffold is a promising starting point for developing new antibacterial agents. nih.govresearchgate.net Other related structures, such as N-(1-adamantyl)carbothioamides, have also shown marked activity against Gram-positive bacteria. nih.gov While these findings are for analogs, they indicate that N-1-adamantyl-N'-(2-methoxyethyl)urea could potentially possess antimicrobial properties worthy of investigation.

The adamantane (B196018) nucleus is a feature in various compounds with demonstrated anticancer and antiproliferative activities. researchgate.net Urea derivatives, as a class, are recognized for their anticancer properties, often acting as inhibitors of key signaling proteins involved in tumorigenesis like protein kinases. nih.gov

Studies on adamantyl-containing compounds have shown promising results. For example, novel adamantane-linked isothiourea derivatives have been synthesized and evaluated for their anti-proliferative profiles. nih.gov One such 4-bromobenzyl analogue displayed high antiproliferative activity against several human cancer cell lines, including PC-3 (prostate), HepG-2 (liver), MCF-7 (breast), and HeLa (cervical), with IC50 values below 25 μM. nih.gov Similarly, N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones with adamantyl derivatives showed moderate to strong antiproliferative activity on cancer cell lines such as HCT 116 (colon), H 460 (lung), and MCF-7 (breast). nih.gov The mechanism in the latter case was linked to cell cycle arrest, with a reduction of cells in the S phase and an increase in the G0/G1 or G2/M phases, rather than inducing caspase activity. nih.gov These findings suggest that adamantyl ureas, including potentially this compound, could be valuable scaffolds for the development of new anticancer agents.

A significant body of research points to the potent anti-inflammatory properties of adamantyl urea derivatives, primarily through the inhibition of soluble epoxide hydrolase (sEH). nih.govmdpi.com Inhibition of sEH increases the concentration of epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory properties. nih.govnih.gov EETs are known to suppress the NF-κB signaling pathway, a key regulator of inflammation, thereby inhibiting the expression of pro-inflammatory cytokines. nih.gov

The inhibition of sEH by adamantyl ureas has been shown to reduce inflammatory states in various models. nih.gov The anti-inflammatory action is also linked to the modulation of mitogen-activated protein kinases (p38 MAPK), which are crucial in the production of inflammatory mediators like tumor necrosis factor-α (TNF-α) and cyclooxygenase-2 (COX-2). mdpi.com Some adamantane derivatives have been found to inhibit inflammation through mechanisms involving the lipoxygenase and/or complement systems. nih.gov

The most extensively studied biological activity of N-adamantyl urea analogs is their potent inhibition of soluble epoxide hydrolase (sEH). nih.govnih.gov This enzyme is a key therapeutic target for managing hypertension, inflammation, and pain. nih.govnih.gov The urea moiety in these inhibitors is crucial as it mimics the transition state of the epoxide substrate in the enzyme's active site. tandfonline.com

A wide array of adamantyl ureas have been synthesized and shown to inhibit sEH with potencies ranging from micromolar to picomolar concentrations. nih.govtandfonline.comtandfonline.com For example, 1,6-(hexamethylene)bis[(adamant-1-yl)urea] was identified as a highly potent slow tight-binding inhibitor with an IC50 value of 0.5 nM. nih.govnih.gov The introduction of substituents on the adamantane ring, such as fluorine or chlorine, has been shown to further enhance the inhibitory activity, with some compounds reaching IC50 values as low as 40 pM. tandfonline.comtandfonline.com The data below summarizes the sEH inhibitory activity of several adamantyl urea analogs.

Adamantane derivatives have been shown to modulate the production of various cytokines, which are key signaling molecules in the immune and inflammatory responses. nih.gov For instance, certain adamantylated peptidoglycan derivatives were found to enhance the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) and the chemokine RANTES in lipopolysaccharide-induced macrophages. nih.gov

In the context of inflammation, the anti-inflammatory effects of adamantyl ureas are partly mediated by their ability to suppress the expression of pro-inflammatory cytokines. nih.gov This is often linked to their inhibition of sEH, which leads to an increase in EETs. EETs can inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. nih.gov Furthermore, some adamantane derivatives have been observed to directly enhance the production of TNF-α in certain cancer cell lines, suggesting a complex immunomodulatory role that could be harnessed for tumor immunotherapy. nih.gov

Investigation of Molecular Mechanisms of Action

The primary molecular mechanism of action for adamantyl urea analogs, particularly in the context of their anti-inflammatory and antihypertensive effects, is the inhibition of soluble epoxide hydrolase (sEH). Molecular docking studies have revealed that the urea group forms critical hydrogen bonds with key catalytic residues in the sEH active site, such as Asp335, Tyr383, and Tyr466. nih.gov The bulky and lipophilic adamantane group fits snugly into a hydrophobic pocket within the enzyme's binding site. tandfonline.com This dual interaction accounts for the high affinity and potent inhibition observed with this class of compounds. In some di-urea analogs, an additional hydrogen bond with Ser374 has been observed, further enhancing inhibitory potency. nih.gov

For their potential anticancer effects, the mechanism of action for some adamantyl derivatives has been linked to the disruption of the cell cycle. nih.gov Studies have shown that these compounds can cause an accumulation of cells in the G0/G1 or G2/M phases and a decrease in the S phase, thereby halting cell proliferation. nih.gov

In terms of antimicrobial action, molecular docking studies on an active adamantyl urea derivative against Acinetobacter baumannii suggested that it targets a penicillin-binding protein, indicating a mechanism that disrupts bacterial cell wall synthesis. researchgate.net

The immunomodulatory effects, such as the modulation of cytokine production, are often downstream consequences of primary interactions with targets like sEH or other signaling pathways such as NF-κB. nih.govnih.gov

Target Identification and Validation for Adamantyl-Urea Compounds

Research into the biological targets of adamantyl-urea compounds has overwhelmingly identified the soluble epoxide hydrolase (sEH) as a primary site of action. mdpi.comnih.govescholarship.org sEH is a critical enzyme in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs), which are produced from arachidonic acid by cytochrome P450 epoxygenases. nih.govnih.gov By hydrolyzing EETs to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs), sEH plays a pivotal role in regulating the levels of these potent signaling molecules. nih.gov

The validation of sEH as a therapeutic target stems from the diverse physiological effects of its substrates, the EETs. EETs are known to possess vasodilatory, anti-inflammatory, and analgesic properties. nih.govnih.gov Consequently, inhibition of sEH leads to an increase in the concentration of EETs, which can produce a range of beneficial effects, including the reduction of blood pressure, inflammation, and pain. nih.gov This has positioned sEH inhibitors as promising therapeutic agents for conditions such as hypertension, inflammatory diseases, and pain management. nih.govnih.gov

While sEH is the most prominent target for this class of compounds, some studies have explored other potential activities. For instance, certain adamantyl urea derivatives have been investigated for their anti-tuberculosis activity, targeting the membrane transporter MmpL3, which is essential for the transport of mycolic acids in mycobacteria. However, these compounds often retain potent activity against human sEH, a factor that needs consideration in their development.

Binding Interactions with Receptor and Enzyme Active Sites

The inhibitory activity of this compound and its analogs against soluble epoxide hydrolase is a result of specific binding interactions within the enzyme's active site. The urea moiety is a key pharmacophore that forms crucial hydrogen bonds with amino acid residues in the catalytic domain of sEH. escholarship.org

The adamantyl group, due to its bulky and lipophilic nature, occupies a hydrophobic pocket within the active site. escholarship.org This interaction is a significant contributor to the high affinity and potency of these inhibitors. Molecular docking studies have suggested that the adamantyl group can form van der Waals interactions with hydrophobic residues in the active site, further stabilizing the enzyme-inhibitor complex. escholarship.org

Impact on Cellular Signaling Pathways

The primary impact of this compound and its analogs on cellular signaling pathways is a direct consequence of sEH inhibition. By preventing the degradation of epoxyeicosatrienoic acids (EETs), these compounds effectively amplify EET-mediated signaling cascades.

EETs are known to exert their effects through various downstream pathways:

Vasodilation and Blood Pressure Regulation: EETs activate large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and vasodilation. This mechanism contributes to the antihypertensive effects observed with sEH inhibitors.

Anti-inflammatory Effects: EETs can suppress inflammatory responses by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines and adhesion molecules.

Analgesic Effects: The pain-relieving properties of sEH inhibitors are linked to the ability of EETs to reduce the excitability of sensory neurons, potentially through the modulation of ion channels involved in nociception.

In addition to these well-established pathways, research continues to uncover further complexities in EET signaling. For example, some urea derivatives have been shown to influence cyclic electron flow around photosystem I (PSI) in plants, suggesting a broader range of biological activities beyond sEH inhibition, although this is in a different biological context. frontiersin.org

Pharmacological Characterization in Preclinical In Vitro Models

The preclinical evaluation of adamantyl-urea compounds as sEH inhibitors typically involves a battery of in vitro assays to determine their potency, selectivity, and other pharmacological properties. A key parameter measured is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of the sEH enzyme by 50%.

Below is a table summarizing the in vitro sEH inhibitory activity of several adamantyl-urea analogs, illustrating the structure-activity relationships within this class of compounds.

Compound NamesEH IC50 (nM)SpeciesReference
1,6-(hexamethylene)bis[(adamant-1-yl)urea]0.5Human nih.gov
Memantyl urea derivative (B401)0.4Human escholarship.org
Memantyl urea derivative (B401)0.5Murine escholarship.org
Rimantadyl urea derivative (C401)3.9Human escholarship.org
Rimantadyl urea derivative (C401)2.4Murine escholarship.org
N-((adamantan-1-yl)carbamoyl)-4-(trifluoromethoxy)benzenesulfonamide2.94Human mdpi.com
N-((adamantan-1-yl)carbamoyl)-2,5-bis(trifluoromethoxy)benzenesulfonamide1.69Human mdpi.com

These data highlight how modifications to the adamantyl group and the linker between the urea functionalities can significantly impact inhibitory potency. The development of highly potent and selective sEH inhibitors remains an active area of research, with the goal of identifying new therapeutic agents for a variety of diseases.

Structure Activity Relationship Sar Studies of Adamantyl Urea Scaffolds

Role of the Adamantyl Moiety in Modulating Biological Activity and Physicochemical Properties

The adamantyl group, a rigid and lipophilic diamondoid hydrocarbon, is a privileged scaffold in medicinal chemistry. nih.gov Its incorporation into drug candidates, including the N-1-adamantyl-N'-(2-methoxyethyl)urea structure, profoundly influences both biological activity and physicochemical properties.

The primary role of the adamantyl moiety is to serve as a bulky, hydrophobic anchor that can fit into corresponding hydrophobic pockets within the active sites of target enzymes. escholarship.orgnih.gov This interaction is critical for the inhibitory potency of many adamantyl-urea derivatives against targets like soluble epoxide hydrolase (sEH). escholarship.orgnih.gov The hydrophobic nature of adamantane (B196018) also enhances the lipophilicity of the molecule, which can improve its membrane permeability and oral bioavailability. mdpi.com

Furthermore, the steric bulk of the adamantyl cage can shield adjacent functional groups, such as the urea (B33335) linkage, from enzymatic degradation, thereby increasing the metabolic stability and plasma half-life of the drug. nih.gov This protective effect contributes to a more favorable pharmacokinetic profile. nih.gov Studies have shown that substituting the adamantyl group with smaller or less rigid cyclic systems, such as cyclohexyl or cyclopentyl, often leads to a significant decrease in biological activity, underscoring the importance of the adamantyl cage's unique size and shape. nih.gov

Influence of Substitutions on the Urea Linkage on Biological Profiles

The urea linkage (-NH-CO-NH-) is a critical pharmacophore in many adamantyl-containing enzyme inhibitors. It acts as a key hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of target enzymes. nih.gov For instance, in sEH inhibitors, the urea moiety is known to form hydrogen bonds with key residues such as Asp335 and Tyr383, which is essential for potent inhibition. nih.gov

Modifications to the urea linkage can have a dramatic impact on the biological profile of the compound. For example, replacing the urea with a thiourea (B124793) (-NH-CS-NH-) or a carbamate (B1207046) (-O-CO-NH-) has been shown to significantly reduce inhibitory activity against targets like sEH and Mycobacterium tuberculosis. nih.gov This highlights the specific electronic and hydrogen-bonding properties of the urea carbonyl oxygen that are required for optimal target engagement.

N-methylation of the urea nitrogen atoms also tends to decrease activity. nih.gov This is likely due to the loss of a hydrogen bond donor and the introduction of steric hindrance that disrupts the optimal binding conformation within the enzyme's active site. Therefore, the unsubstituted urea linkage is generally preferred for maintaining high biological potency in this class of compounds.

Impact of the 2-methoxyethyl Chain on Target Engagement and Biological Potency

This flexible chain can adopt various conformations, allowing the molecule to access and bind to secondary binding pockets or regions outside the primary active site of the enzyme. nih.gov This can lead to enhanced binding affinity and potency. The ether oxygen atoms within the chain can also act as hydrogen bond acceptors, potentially forming additional interactions with the target protein.

Furthermore, the 2-methoxyethyl group can influence the compound's physicochemical properties, such as its solubility and metabolic stability. The introduction of the ether functionality can increase water solubility compared to a simple alkyl chain of similar length, which can be advantageous for drug formulation and absorption. nih.gov However, such chains can also be susceptible to metabolic cleavage. Studies on AEPU have shown that the polyethylene (B3416737) glycol chain can be a site of phase I metabolism. nih.govescholarship.orgnih.gov

Systematic Structural Modifications and Their Consequences for Activity and Selectivity

Systematic structural modifications of the adamantyl-urea scaffold have been extensively explored to optimize activity and selectivity. These modifications typically involve altering the adamantyl group, the urea linker, or the second substituent (in this case, the 2-methoxyethyl chain).

Modifications of the Adamantyl Moiety:

Substitution on the adamantyl cage: Introducing substituents on the adamantyl ring can modulate lipophilicity and block sites of metabolism. For example, hydroxylation of the adamantyl group has been investigated, and while it can form additional hydrogen bonds, it does not always lead to improved inhibitory activity. nih.gov Dimethyl substitution on the adamantyl group, as seen in memantyl urea derivatives, can lead to potent sEH inhibitors by making additional van der Waals interactions within a hydrophobic pocket of the enzyme's active site. escholarship.orgnih.gov

Modifications of the Second Substituent:

Chain Length and Flexibility: The length and flexibility of the chain attached to the second urea nitrogen are critical. Studies on di-adamantyl diureas with varying spacer lengths between the two urea groups have shown that an optimal linker length is necessary for potent inhibition. nih.gov This suggests that the distance between the adamantyl anchor and other interacting groups is finely tuned.

Introduction of Different Functional Groups: Replacing the 2-methoxyethyl chain with other functionalities, such as aromatic rings or different alkyl chains, significantly alters the biological activity. For example, adamantyl ureas with a phenyl substituent are potent anti-tuberculosis agents. nih.gov

These systematic modifications allow for the fine-tuning of the compound's properties to achieve a desired balance of potency, selectivity, and pharmacokinetic characteristics.

Metabolic Pathways and Biotransformation Studies in Vitro

Identification of Phase I and Phase II Metabolic Transformations

In vitro studies on analogous N-adamantyl urea (B33335) compounds, such as 1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU), have identified several key Phase I metabolic transformations. nih.govnih.gov These reactions primarily involve oxidation. nih.gov

Phase I Metabolism:

Oxidation of the Adamantyl Moiety: The rigid and lipophilic adamantane (B196018) cage is a primary site for hydroxylation. nih.govnih.gov This process can lead to the formation of mono-hydroxylated and di-hydroxylated metabolites. nih.gov The hydroxylation of the adamantane core is a common metabolic route for drugs containing this functional group. nih.gov

Oxidation of the Urea Nitrogen Atoms: The nitrogen atoms within the urea linkage can also undergo oxidation. nih.govnih.gov

Side Chain Cleavage and Oxidation: The ether-containing side chain is susceptible to metabolic cleavage. nih.govnih.gov For the methoxyethyl side chain of N-1-adamantyl-N'-(2-methoxyethyl)urea, a plausible metabolic pathway, based on studies of similar structures like bis(2-methoxyethyl) ether, involves oxidation to form metabolites such as methoxyacetic acid. nih.gov

Phase II Metabolism: Phase I reactions introduce or expose polar functional groups, such as hydroxyl groups, which can then undergo Phase II conjugation reactions. nih.govyoutube.com These reactions conjugate the molecule with endogenous polar substances, increasing water solubility and facilitating excretion. youtube.com

Glucuronidation: The hydroxylated metabolites formed during Phase I are potential substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates. nih.govdrughunter.com

Sulfonation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to hydroxylated metabolites. drughunter.com

Enzymatic Systems Implicated in Metabolism (e.g., Cytochrome P450 Isoforms)

The oxidative metabolism of xenobiotics is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver. nih.govnih.gov

CYP3A4: Studies on the analogous compound AEPU have identified Cytochrome P450 3A4 (CYP3A4) as a major enzyme mediating its Phase I metabolism. nih.govnih.gov CYP3A4 is responsible for the metabolism of a large proportion of clinically used drugs. nih.gov

Other CYP Isoforms: While CYP3A4 is a key player, other isoforms such as CYP1A2, CYP2C9, CYP2C19, and CYP2D6 are also heavily involved in the metabolism of various drugs and could contribute to the biotransformation of this compound. nih.govmdpi.com Specifically, the metabolism of the methoxyethyl chain might involve different or additional CYP isoforms.

Metabolite Characterization and Structural Elucidation via Advanced Analytical Techniques

The identification and structural confirmation of metabolites are critical steps in understanding the biotransformation of a compound. This is achieved using sophisticated analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These techniques are the cornerstone of metabolite identification. nih.govnih.gov They are used to separate metabolites from the parent compound and biological matrix, and to determine their mass-to-charge ratio, providing initial structural information based on fragmentation patterns. nih.govnih.gov For instance, in the analysis of AEPU, characteristic fragments corresponding to the adamantyl urea core were crucial for identifying the sites of metabolic modification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, particularly for novel or unexpected metabolites, NMR is employed. nih.govnih.gov Though it requires larger quantities of the metabolite, NMR provides unambiguous confirmation of the chemical structure, as demonstrated in the characterization of dihydroxylated adamantyl metabolites of other complex molecules. nih.gov

Below is a table of potential metabolites of N-adamantyl urea compounds, based on the findings for the analog AEPU. nih.gov

Table 1: Potential Metabolites of N-Adamantyl Urea Compounds Identified In Vitro

Metabolite Type Site of Modification Description
Mono-hydroxylated Metabolite Adamantyl Moiety Addition of one hydroxyl group to the adamantane ring.
Mono-hydroxylated Metabolite Urea Nitrogen Oxidation on one of the nitrogen atoms of the urea linker.
Side-Chain Cleavage Product Ether Side-Chain Cleavage and subsequent oxidation of the polyethylene (B3416737) glycol-like chain.

This table is illustrative and based on the metabolic profile of the analogous compound AEPU.

Stability Studies in Biological Matrices (e.g., microsomes, plasma)

Metabolic stability is a key parameter assessed early in drug discovery to predict a compound's half-life and clearance in the body. springernature.comnuvisan.com These assays measure the rate of disappearance of a parent compound when incubated with a metabolically active system. springernature.com

Methodology: In vitro stability is typically evaluated by incubating the compound with liver microsomes or hepatocytes and measuring the concentration of the parent compound over time using LC-MS. nih.govfrontiersin.org The results are often expressed as the percentage of compound remaining, the in vitro half-life (t½), and the intrinsic clearance (CLint). nuvisan.comthermofisher.com

Role of the Adamantane Moiety: The inclusion of an adamantane group in a molecule is a medicinal chemistry strategy often used to enhance metabolic stability. nih.govnih.gov The rigid, bulky cage can sterically hinder access of metabolic enzymes to nearby labile functional groups, thereby protecting the drug from rapid degradation. nih.gov

The following table illustrates typical data generated from an in vitro metabolic stability assay in liver microsomes.

Table 2: Representative Data from an In Vitro Metabolic Stability Assay

Time (minutes) % Parent Compound Remaining
0 100
15 85
30 70
60 50
90 35

This table provides a conceptual example of stability data. Specific values for this compound are not available.

Implications of In Vitro Metabolism for Compound Design and Optimization

Understanding the metabolic pathways of a lead compound is crucial for guiding further medicinal chemistry efforts. frontiersin.org

Identifying Metabolic "Soft Spots": In vitro studies pinpoint the specific sites on a molecule that are most susceptible to metabolism. frontiersin.orgnih.gov For example, the identification of oxidation on the side chain of AEPU suggests this position is a metabolic liability. nih.gov

Structure-Metabolism Relationships: By identifying these "soft spots," chemists can make targeted structural modifications to block or slow down metabolism. This can involve replacing a labile hydrogen atom with a more resistant group, such as fluorine, or altering the steric or electronic properties of the molecule to reduce its affinity for metabolizing enzymes. springernature.comfrontiersin.org For N-adamantyl ureas, knowledge of oxidation sites allows for the design of new analogs with improved pharmacokinetic profiles by modifying the susceptible side chain or the adamantyl group itself. nih.govnih.gov

Computational Chemistry and Molecular Modeling for N 1 Adamantyl N 2 Methoxyethyl Urea

Conformational Analysis and Energy Landscapes of Urea (B33335) Derivatives

The biological activity and physical properties of N-1-adamantyl-N'-(2-methoxyethyl)urea are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies.

Research on various urea derivatives has shown that the planarity of the urea moiety is a key feature, with the nitrogen atoms and the carbonyl group tending to lie in the same plane to maximize resonance stabilization. However, the substituents on the nitrogen atoms introduce conformational flexibility. In the case of this compound, rotation around the N-C(adamantyl), N-C(carbonyl), N'-C(carbonyl), and C-C bonds of the methoxyethyl group leads to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.

Theoretical analyses of similar chiral ureas using methods like Density Functional Theory (DFT) have revealed a preference for conformations that minimize steric strain. lookchem.com For instance, in N-substituted ureas, a syn-periplanar arrangement between a C-H bond on the substituent and the N-C(O) segment is often favored to alleviate allylic 1,3-strain. lookchem.com For this compound, this would imply specific preferred orientations of the bulky adamantyl group and the flexible methoxyethyl chain relative to the central urea backbone. The methoxyethyl chain itself can adopt various conformations (e.g., gauche or anti) around its C-C and C-O bonds, further contributing to the conformational landscape.

The relative energies of these conformers can be calculated, and the most stable, low-energy conformations are presumed to be the most populated and biologically relevant.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding mode and affinity of a compound to a biological target.

For adamantyl urea derivatives, docking studies have been instrumental in understanding their inhibitory activity against various enzymes. For example, studies on adamantyl-containing inhibitors targeting tyrosyl-DNA phosphodiesterase 1 (TDP1) and soluble epoxide hydrolase (sEH) have elucidated key binding interactions. nih.govnih.gov Similarly, docking analyses of adamantane (B196018) derivatives with urease have revealed important binding poses. mdpi.comnih.gov

In a hypothetical docking simulation of this compound into an enzyme's active site, the following interactions would be anticipated:

Hydrogen Bonding: The urea moiety is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group). It can form crucial hydrogen bonds with amino acid residues in the active site, such as aspartate, glutamate, or serine, or with the protein backbone. mdpi.com

Hydrophobic Interactions: The large, lipophilic adamantyl group is expected to fit into a hydrophobic pocket in the receptor, forming favorable van der Waals interactions with nonpolar amino acid residues like leucine, valine, isoleucine, and phenylalanine. nih.govmdpi.com

Other Interactions: The methoxyethyl group could also participate in hydrogen bonding via its ether oxygen or engage in additional hydrophobic or polar contacts.

The results of docking simulations are often scored to estimate the binding affinity (e.g., in kcal/mol). A lower score typically indicates a more favorable binding interaction.

Table 1: Predicted Interactions from a Hypothetical Docking of this compound

Interacting Moiety of LigandType of InteractionPotential Interacting Residues in Receptor
Urea N-HHydrogen Bond DonorAsp, Glu, Ser, Backbone C=O
Urea C=OHydrogen Bond AcceptorAsn, Gln, Arg, Ser, Tyr, Backbone N-H
Adamantyl GroupHydrophobic/van der WaalsLeu, Val, Ile, Phe, Trp, Ala, Met
Methoxyethyl Ether OxygenHydrogen Bond AcceptorSer, Thr, Tyr, Asn, Gln
Methoxyethyl Alkyl ChainHydrophobic/van der WaalsAla, Val, Leu

Molecular Dynamics Simulations for Studying Dynamic Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations can provide insights into the stability of the ligand-receptor complex, the role of solvent (water) molecules, and conformational changes that may occur upon binding.

MD simulations of aqueous urea solutions have been used to study phenomena like hydrotropic solubilization and molecular aggregation. nih.gov These studies show that urea derivatives can self-aggregate in solution and that these aggregates are driven by changes in the hydrogen bonding network of water. nih.gov An MD simulation of this compound in an aqueous environment could reveal its tendency to form clusters, its effect on the structure of surrounding water, and the dynamics of its flexible methoxyethyl tail.

When applied to a ligand-receptor complex, MD simulations can assess the stability of the interactions predicted by docking. By simulating the system for nanoseconds or even microseconds, researchers can observe whether the ligand remains in its docked pose or if it shifts to a different binding mode. The simulation can also reveal the flexibility of different parts of the protein and the ligand within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. The goal is to develop a model that can predict the activity of new, unsynthesized compounds.

For adamantyl urea derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govbenthamdirect.comdongguk.edu These methods work by:

Aligning a set of molecules with known activities.

Placing the aligned molecules in a 3D grid.

Calculating steric and electrostatic (and for CoMSIA, other) fields at each grid point.

Using statistical methods like Partial Least Squares (PLS) to correlate the variations in these fields with the variations in biological activity.

The output of a QSAR study includes a statistical model and 3D contour maps. These maps highlight regions where, for example, increasing steric bulk or positive electrostatic potential is predicted to increase or decrease the biological activity. Such insights are invaluable for designing more potent molecules. A study on P-glycoprotein inhibiting adamantyl derivatives yielded robust CoMFA and CoMSIA models, demonstrating the utility of this approach. dongguk.edu

Table 2: Example of Statistical Parameters from a 3D-QSAR Study on Adamantyl Derivatives dongguk.edu

ParameterCoMFA ModelCoMSIA ModelDescription
q² (Cross-validated correlation coefficient)0.7640.655A measure of the predictive ability of the model, obtained through cross-validation.
r² (Non-cross-validated correlation coefficient)0.9880.964A measure of how well the model fits the training set data.
Field ContributionsElectrostaticSteric, Electrostatic, Hydrophobic, H-bond AcceptorThe molecular fields that were found to be important for describing the activity.

A QSAR model for a series of analogs of this compound could be developed to guide the synthesis of new derivatives with potentially enhanced activity for a specific biological target.

Theoretical Mechanistic Studies of Reactions and Interactions

Computational chemistry can be used to study the mechanisms of chemical reactions and the nature of intermolecular interactions at a quantum mechanical level.

The synthesis of this compound likely involves the reaction of 1-adamantyl isocyanate with 2-methoxyethylamine (B85606). Theoretical methods can be used to model the reaction pathway, calculating the structures and energies of reactants, transition states, intermediates, and products. This can provide insights into the reaction kinetics and thermodynamics, helping to optimize reaction conditions. The classical approach for preparing urea derivatives often involves reagents like phosgene (B1210022) or its equivalents, proceeding through an isocyanate intermediate. nih.gov

Furthermore, theoretical methods can be used to precisely quantify the strength of the intermolecular interactions that govern the compound's behavior. For instance, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to characterize and quantify the strength of hydrogen bonds, such as the N-H···O interactions that are critical for the structure and binding of urea derivatives. mdpi.comnih.gov Such studies have confirmed that N-H···O interactions are among the stronger non-covalent forces stabilizing the crystal structures of related compounds. mdpi.comresearchgate.net

Future Research Directions and Advanced Applications of Adamantyl Urea Chemistry

Exploration of Novel Adamantyl-Urea Architectures with Enhanced Properties

The future of adamantyl-urea chemistry lies in the rational design of new molecular architectures to enhance therapeutic properties and overcome limitations such as poor solubility. nih.gov Early generation adamantyl-ureas, while potent, often suffered from high hydrophobicity, leading to poor pharmacokinetic profiles. nih.gov Current research focuses on several strategies to address this:

Heteroaryl Integration: Replacing the traditional phenyl group with various heteroaryl rings (e.g., pyridines, pyrazoles, oxadiazoles) has emerged as a successful strategy. This modification aims to improve solubility and selectivity. For instance, a series of 1-adamantyl-3-heteroaryl ureas was developed to optimize anti-tuberculosis (anti-TB) activity while reducing off-target effects on human soluble epoxide hydrolase (sEH). nih.govresearchgate.net This led to the discovery of oxadiazole and pyrazole-substituted adamantyl ureas with sub-microgram-per-milliliter anti-TB potency and improved in vitro pharmacokinetic properties. nih.gov

Halogenation: The introduction of halogen atoms, such as fluorine and chlorine, into the adamantane (B196018) core is another promising avenue. This modification can block metabolically sensitive positions, enhance binding interactions, and improve metabolic stability and water solubility. tandfonline.com Fluorine and chlorine-substituted adamantyl-ureas have been shown to be exceptionally potent sEH inhibitors, with some compounds exhibiting inhibitory concentrations in the picomolar range. tandfonline.comtandfonline.com Molecular dynamics data suggest that interactions like Chlorine-π bonds can contribute to this sharp increase in activity. tandfonline.com

Spacial Modification: Altering the linkage point on the adamantane cage significantly impacts biological activity. It has been observed that attaching the urea (B33335) moiety to the secondary (2-position) of adamantane, rather than the tertiary (1-position), can increase anti-TB activity by as much as 40-fold. nih.gov Furthermore, introducing spacers, such as a methylene (B1212753) bridge, between the adamantyl and urea groups can enhance inhibitory activity against sEH and positively affect water solubility. nih.govnih.gov

Complex Scaffolds: Research is also moving towards more complex structures, such as diadamantyl disubstituted diureas and adamantane-type clusters, for novel material and biological applications. tandfonline.comrsc.org These larger architectures present new opportunities for creating compounds with unique properties and interaction profiles. rsc.org

Table 1: Impact of Architectural Modifications on Adamantyl-Urea Properties

Modification Strategy Example Compound Class Observed Enhancement Reference
Heteroaryl Substitution 1-adamantyl-3-oxadiazole ureas Improved anti-TB potency and solubility. nih.gov
Halogenation Fluorinated/Chlorinated adamantyl-ureas Picomolar sEH inhibition, improved metabolic stability. tandfonline.comtandfonline.com
Linkage Isomerism Secondary-linked adamantyl-heteroaryl ureas 40-fold increase in anti-TB activity. nih.gov
Spacer Insertion 1-(Adamantan-1-ylmethyl)-3-phenylureas Enhanced sEH inhibitory activity and water solubility. nih.gov

Development of Stereoselective Synthetic Routes for Chiral Adamantyl-Urea Compounds

The introduction of chirality into adamantyl-urea compounds opens up new dimensions for achieving higher potency and selectivity. As biological systems are inherently chiral, developing stereoselective synthetic methods is crucial for producing enantiomerically pure drugs that can interact more specifically with their targets.

Future research will likely focus on:

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries, such as menthol (B31143) or diacetone-d-glucose, is a well-established method for diastereoselective synthesis of related chiral compounds. acs.org Applying these principles to adamantyl-urea synthesis is a key area of exploration. Furthermore, the development of novel chiral urea and thiourea-based organocatalysts can facilitate asymmetric reactions, such as hetero-Michael additions, with high stereoselectivity. acs.orgresearchgate.net

Enantioselective Synthesis: A significant goal is the direct enantioselective synthesis of adamantane derivatives that can be incorporated into the urea structure. For example, stereoselective routes have been developed to create new adamantane-substituted heterocycles with potent activity against rimantadine-resistant influenza A virus strains. nih.gov Adapting such methodologies to produce chiral adamantyl isocyanates or amines would be a major step forward.

Chiral Nanostructures: On a larger scale, the stereoselective interactions of chiral polyurea nanocapsules are being investigated. Nanocapsules synthesized from D- or L-lysine enantiomers show different interactions with proteins like albumin and exhibit preferential cellular internalization, highlighting the importance of chirality at the nano-level for applications like drug delivery. nih.gov

Investigation of Emerging Biological Targets and Therapeutic Areas

While sEH and the anti-TB target MmpL3 are the most studied targets for adamantyl-ureas, the unique properties of this scaffold make it suitable for exploring a wider range of biological targets and diseases. nih.govtandfonline.com

Kinase Inhibition: The c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases implicated in conditions like rheumatoid arthritis, diabetes, and acute kidney injury (AKI). An adamantyl azaquinolone has been identified as a novel, selective pan-JNK inhibitor, demonstrating the potential of adamantane-containing compounds in this therapeutic area. nih.gov

Antiviral Applications: Adamantane derivatives have a long history in antiviral therapy (e.g., Amantadine (B194251), Rimantadine). rustaveli.org.ge New research is focused on developing adamantyl-ureas and related structures that are active against resistant viral strains. For example, novel adamantane derivatives have shown high potency against rimantadine-resistant influenza A strains. nih.gov In silico screening also suggests potential activity against picornaviruses. researchgate.net

Anticancer Immunotherapy: Aryl urea scaffolds are central to many approved anticancer drugs. nih.gov There is growing interest in developing adamantyl-ureas as multitarget inhibitors for cancer therapy, potentially targeting proteins like vascular endothelial growth factor receptor-2 (VEGFR-2) and programmed death-ligand 1 (PD-L1). nih.gov

Other Potential Targets: Virtual screening and experimental assays have pointed towards a wide array of other potential biological activities for adamantane derivatives, including antineoplastic, antiparkinsonian, nootropic, and immunomodulatory effects. rustaveli.org.ge Future work will involve validating these predicted activities and identifying the specific molecular targets.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

The discovery of new adamantyl-urea based drugs can be significantly accelerated by integrating modern computational and screening technologies.

High-Throughput Screening (HTS): HTS platforms allow for the rapid testing of large libraries of adamantyl-urea derivatives against various biological targets. youtube.com This enables the efficient identification of initial "hit" compounds, which can then be optimized through medicinal chemistry. researchgate.net Automated HTS systems can screen thousands of compounds in a fraction of the time required for manual methods, accelerating the discovery pipeline for new therapeutic agents. youtube.com

Artificial Intelligence (AI) and Machine Learning: AI is revolutionizing drug discovery by enhancing the analysis of complex HTS data. thelifescience.org Machine learning models can identify subtle structure-activity relationships (SAR) from large datasets, predict the efficacy and toxicity of virtual compounds, and prioritize candidates for synthesis and testing. thelifescience.org For adamantyl-urea research, AI can be used to:

Predict pharmacokinetic properties like solubility and metabolic stability.

Generate novel adamantyl-urea structures with desired characteristics.

Identify potential new biological targets through data integration from genomics and proteomics. thelifescience.org Recent studies have demonstrated that AI-driven virtual screening can be a viable and even superior alternative to traditional HTS, allowing for the exploration of a much larger chemical space. nih.gov

Applications in Chemical Biology and Probe Development

Beyond direct therapeutic use, adamantyl-ureas are valuable tools for chemical biology. Their ability to be tuned for specific enzyme targets makes them excellent candidates for the development of chemical probes to study biological pathways.

Activity-Based Protein Profiling (ABPP): Adamantyl-urea scaffolds can be incorporated into activity-based probes (ABPs). These probes are designed to irreversibly bind to the active site of specific enzymes, allowing for their detection and functional characterization within complex biological systems. For example, 1,2,3-triazole ureas, a related class, have been developed into selective probes for serine hydrolases like diacylglycerol lipase-β (DAGLβ), a key enzyme in the endocannabinoid system. nih.gov

Probing Enzyme Function: The development of highly potent and selective adamantyl-urea inhibitors allows researchers to probe the physiological and pathological roles of specific enzymes. nih.gov By selectively inhibiting an enzyme like sEH, scientists can study its downstream effects on various signaling pathways related to inflammation, blood pressure, and pain. tandfonline.com Future work will involve designing adamantyl-urea probes with reporter tags (e.g., biotin, fluorescent dyes) to facilitate enzyme enrichment, visualization, and identification via mass spectrometry. nih.gov

Addressing Challenges in Potency, Selectivity, and Mechanistic Elucidation

Despite significant progress, several challenges remain in the development of adamantyl-urea therapeutics. Future research must focus on overcoming these hurdles.

Potency and Selectivity: While picomolar potency has been achieved for some targets, a key challenge is maintaining this potency while ensuring high selectivity against related enzymes or off-targets. nih.govtandfonline.com For instance, early anti-TB adamantyl-ureas also potently inhibited human sEH, a potentially undesirable side effect. nih.gov Future strategies will involve fine-tuning the molecular architecture, such as through heteroaryl substitution, to enhance target-specific interactions and minimize off-target binding. nih.govresearchgate.net

Pharmacokinetics and Solubility: Poor water solubility remains a significant obstacle for many adamantyl derivatives. nih.gov While modifications like halogenation and heteroaryl substitution have shown promise, a deeper understanding of how structural changes affect physical properties is needed. nih.govtandfonline.com Computational tools like SwissADME can help predict these properties, guiding the design of compounds with better drug-like characteristics. tandfonline.com

Mechanistic Elucidation: A clear understanding of how these compounds interact with their targets at a molecular level is crucial for rational drug design. While crystal structures for some adamantyl-urea-target complexes exist, more structural data is needed. researchgate.net Molecular docking and dynamics simulations can provide insights into binding modes and help explain observed SAR, such as why a secondary adamantyl linkage is more potent than a tertiary one. nih.govtandfonline.com

Table 2: Summary of Challenges and Future Strategies in Adamantyl-Urea Research

Challenge Description Future Strategy Reference(s)
Potency & Selectivity Achieving high potency for the desired target while avoiding off-target effects. Fine-tuning molecular architecture (e.g., heteroaryl rings, linkage points) to maximize target-specific interactions. nih.govtandfonline.com
Solubility & PK Profile Overcoming the inherent hydrophobicity of the adamantane cage to ensure bioavailability. Incorporation of polar groups, halogenation, and use of computational prediction tools. nih.govtandfonline.comtandfonline.com
Mechanistic Understanding Elucidating the precise binding modes and molecular interactions with biological targets. X-ray crystallography, molecular docking, and molecular dynamics simulations. tandfonline.comresearchgate.net

Q & A

Q. What are the established synthetic pathways for N-1-adamantyl-N'-(2-methoxyethyl)urea, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling adamantylamine derivatives with 2-methoxyethyl isocyanate or via urea-forming reactions (e.g., carbodiimide-mediated coupling). Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of adamantyl intermediates .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions from the adamantyl group’s steric hindrance .
  • Catalyst optimization : Use of DMAP or HOBt improves coupling efficiency .

Q. Reference Table :

MethodReactantsCatalystYield (%)
Carbodiimide-mediatedAdamantylamine + 2-methoxyethyl isocyanateEDC/HOBt65–75
Direct urea formationAdamantyl isocyanate + 2-methoxyethylamineNone50–60

Q. How can researchers characterize the crystal structure and purity of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve adamantyl group conformation and hydrogen-bonding patterns (e.g., urea carbonyl interactions). Example: Similar urea derivatives were analyzed at 150 K with R-factors < 0.05 .
  • HPLC-MS : Validate purity (>98%) using C18 columns and acetonitrile/water gradients .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, critical for storage and application in high-temperature studies .

Q. What theoretical frameworks guide the study of its physicochemical properties?

Methodological Answer:

  • Molecular dynamics simulations : Predict solubility in polar solvents (e.g., methanol, DMSO) by modeling adamantyl-methoxyethyl interactions .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to explain stability under oxidative conditions .

Advanced Research Questions

Q. How can factorial design optimize synthesis scalability while minimizing steric hindrance effects?

Methodological Answer: Use a 2^k factorial design to test variables:

  • Factors : Solvent polarity, temperature, catalyst loading.
  • Response variables : Yield, purity, reaction time.
    Example: A 2^3 design (8 experiments) identified DMF at 15°C with 10 mol% DMAP as optimal, improving yield by 20% .

Q. How should researchers address contradictions in reported bioactivity data?

Methodological Answer:

  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in cytotoxicity (IC50 values) may arise from assay protocols (e.g., MTT vs. resazurin) .
  • Replicate studies : Validate results under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) .

Q. What advanced separation techniques resolve challenges in isolating polar byproducts?

Methodological Answer:

  • Membrane chromatography : Utilize charged membranes (e.g., sulfonated polyethersulfone) to separate urea derivatives from adamantyl-containing impurities .
  • Supercritical fluid chromatography (SFC) : CO2/ethanol mobile phases enhance resolution of stereoisomers .

Q. How can AI-driven molecular modeling predict novel derivatives with enhanced binding affinity?

Methodological Answer:

  • Generative adversarial networks (GANs) : Train models on PubChem datasets to propose derivatives with modified methoxyethyl chains .
  • Docking simulations : Target-specific scoring functions (e.g., AutoDock Vina) prioritize candidates for synthesis .

Methodological Considerations for Data Interpretation

  • Reproducibility : Document solvent lot numbers and humidity levels, as adamantyl derivatives are hygroscopic .
  • Ethical compliance : Follow guidelines for handling urea analogs with potential mutagenicity (e.g., avoid protocols similar to withdrawn compounds like N’-(4-chlorophenyl)-N,N-dimethylurea) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.